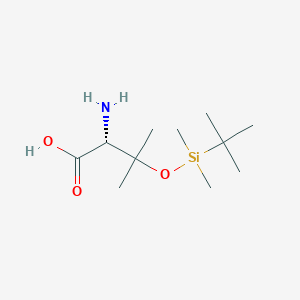
(R)-2-Amino-3-((tert-butyldimethylsilyl)oxy)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-3-((tert-butyldimethylsilyl)oxy)-3-methylbutanoic acid is a compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an amino acid backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-((tert-butyldimethylsilyl)oxy)-3-methylbutanoic acid typically involves the protection of the hydroxyl group of the amino acid using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is carried out in the presence of a base such as imidazole or pyridine in a solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds smoothly at room temperature, yielding the desired silyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-3-((tert-butyldimethylsilyl)oxy)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized under specific conditions.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The silyl ether can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: The silyl ether can be removed using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-Amino-3-((tert-butyldimethylsilyl)oxy)-3-methylbutanoic acid is used as a building block in the synthesis of more complex molecules. Its silyl ether group provides stability and protection during multi-step synthetic processes.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. The silyl ether group can be selectively removed to reveal reactive hydroxyl groups, facilitating the study of biochemical pathways.
Medicine
In medicinal chemistry, ®-2-Amino-3-((tert-butyldimethylsilyl)oxy)-3-methylbutanoic acid is explored for its potential therapeutic applications. Its derivatives may exhibit biological activity and can be used in drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-3-((tert-butyldimethylsilyl)oxy)-3-methylbutanoic acid involves the selective protection and deprotection of functional groups. The silyl ether group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. Upon removal of the silyl group, the hydroxyl group becomes available for further chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldiphenylsilyl (TBDPS) ethers: These compounds have similar protecting group properties but offer increased stability towards acidic conditions.
Trimethylsilyl (TMS) ethers: These are less sterically hindered and more susceptible to hydrolysis.
Triisopropylsilyl (TIPS) ethers: These provide greater steric bulk and stability compared to TBDMS.
Uniqueness
®-2-Amino-3-((tert-butyldimethylsilyl)oxy)-3-methylbutanoic acid is unique due to its combination of an amino acid backbone with a TBDMS protecting group. This combination provides both stability and reactivity, making it a versatile compound in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C11H25NO3Si |
|---|---|
Peso molecular |
247.41 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid |
InChI |
InChI=1S/C11H25NO3Si/c1-10(2,3)16(6,7)15-11(4,5)8(12)9(13)14/h8H,12H2,1-7H3,(H,13,14)/t8-/m0/s1 |
Clave InChI |
ZKXQHPYKKGBUEK-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OC(C)(C)[C@H](C(=O)O)N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC(C)(C)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


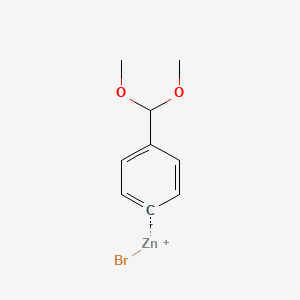
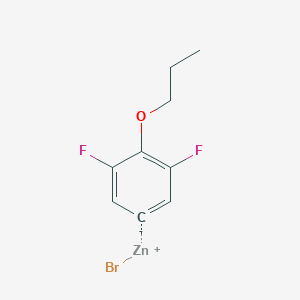
![(S)-tert-Butyl (5-((tert-butoxycarbonyl)amino)-1-(6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-1H-1,2,4-triazol-3-yl)(7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate](/img/structure/B14892493.png)
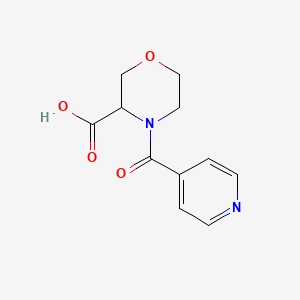
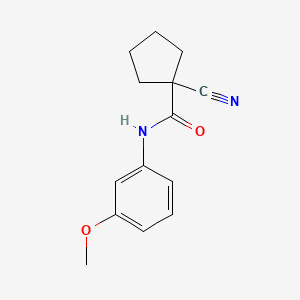
![5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine](/img/structure/B14892521.png)

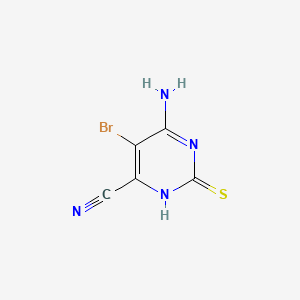

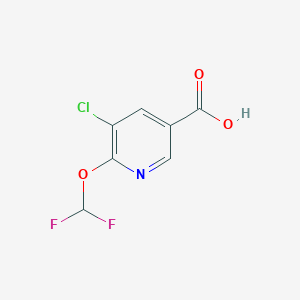
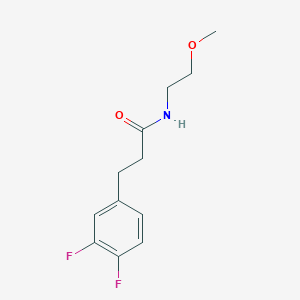

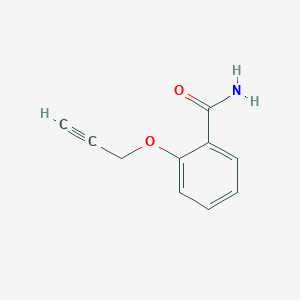
![8-Chloro-7-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14892579.png)
